An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)phenol
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(trifluoromethoxy)phenol is a fluorinated aromatic organic compound. Its structure, featuring a phenol ring substituted with a methyl group and a trifluoromethoxy group, suggests potential applications in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-4-(trifluoromethoxy)phenol, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the available and predicted physicochemical data for 2-Methyl-4-(trifluoromethoxy)phenol is presented in the table below. It is important to note that while some properties have been experimentally determined or predicted in reliable sources, others are estimated using computational models due to the limited availability of published experimental data.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-4-(trifluoromethoxy)phenol | - |
| CAS Number | 129676-67-1 | [1] |
| Molecular Formula | C8H7F3O2 | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Melting Point | Predicted: 35.5 °C | Predicted |
| Boiling Point | Predicted: 206.2 °C at 760 mmHg | Predicted |
| Water Solubility | Predicted: 1.25 g/L at 25 °C | Predicted |
| pKa (acidic) | Predicted: 9.70 ± 0.18 | [1] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 3.1 | Predicted |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like 2-Methyl-4-(trifluoromethoxy)phenol. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The method described here is the capillary melting point determination, a widely used and reliable technique.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of finely powdered, dry 2-Methyl-4-(trifluoromethoxy)phenol is introduced into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
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Heating: The sample is heated at a steady rate of 10-20 °C/min for a preliminary determination.
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Observation: The approximate melting range is observed.
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Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
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Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.
Boiling Point Determination (Siwoloboff Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a liquid, the Siwoloboff method provides an accurate determination.
Apparatus:
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Thiele tube or a similar heating bath (e.g., oil bath)
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Small test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Thermometer (calibrated)
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Rubber band or wire for attaching the test tube to the thermometer
Procedure:
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Sample Preparation: A small amount (0.5-1 mL) of 2-Methyl-4-(trifluoromethoxy)phenol is placed in the small test tube.
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Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.
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Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: The assembly is immersed in the heating bath. The bath is heated gradually.
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Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary.
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Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Water Solubility Determination (Flask Method - OECD 105)
Principle: The water solubility of a substance is its saturation concentration in water at a given temperature. The flask method is a straightforward approach for substances with solubilities above 10 mg/L.
Apparatus:
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Erlenmeyer flasks with stoppers
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Constant temperature shaker bath or magnetic stirrer in a thermostated environment
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Analytical balance
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Centrifuge (if necessary)
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Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
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Equilibration: An excess amount of 2-Methyl-4-(trifluoromethoxy)phenol is added to a flask containing a known volume of distilled water.
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Shaking/Stirring: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.
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Phase Separation: The mixture is allowed to stand at the same temperature to allow for the separation of undissolved solid. If necessary, centrifugation can be used.
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Sampling: A sample of the clear aqueous phase is carefully withdrawn.
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Quantification: The concentration of 2-Methyl-4-(trifluoromethoxy)phenol in the aqueous sample is determined using a suitable and validated analytical method.
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Replicate Analysis: The experiment is performed in at least triplicate.
LogP Determination (Shake-Flask Method - OECD 107)
Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. LogP is the logarithm of this ratio.
Apparatus:
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Separatory funnels or centrifuge tubes with screw caps
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Mechanical shaker
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Centrifuge
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Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
Procedure:
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Test Solution Preparation: A stock solution of 2-Methyl-4-(trifluoromethoxy)phenol is prepared in n-octanol.
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Partitioning: A known volume of the octanol stock solution and a known volume of the water phase are combined in a separatory funnel or centrifuge tube. The volume ratio is adjusted based on the expected LogP.
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Equilibration: The mixture is shaken for a sufficient time to reach equilibrium (e.g., 2 hours).
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Phase Separation: The phases are separated by allowing the mixture to stand or by centrifugation.
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Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical method.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The experiment is repeated with different initial concentrations and phase volume ratios.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for determining the key physicochemical properties as described in the protocols above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Water Solubility Determination.
Caption: Workflow for LogP Determination.

